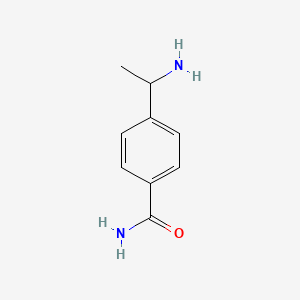

4-(1-Aminoethyl)benzamide

Description

Evolution of Benzamide (B126) Chemistry in Modern Organic Synthesis

Benzamides, a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring, have a rich history in organic synthesis. Initially, the synthesis of primary benzamides was commonly achieved through the hydration of corresponding aromatic nitriles or by the conversion of benzoic acids or acid chlorides with ammonia (B1221849). rsc.org Less common methods included the transformation of benzaldehydes or benzaldoximes and the oxidation of primary benzyl (B1604629) amines or alcohols. rsc.org

Modern organic synthesis has introduced more sophisticated and efficient methodologies. Palladium-catalyzed aminocarbonylations have emerged as a powerful tool for constructing the benzamide moiety. rsc.org Other innovative approaches include the synthesis from o-aminobenzoic acids, o-aminobenzoyl halides, o-aminobenzoates, and isatoic anhydrides. magtech.com.cn The development of zirconium-based metal-organic frameworks, such as Zr-MOF-808-P, has provided efficient and versatile catalysts for amide esterification, a key reaction in benzamide chemistry.

Recent advancements have also focused on creating benzamide derivatives through various synthetic routes. These include conventional solution-based methods involving the reaction of acyl chlorides with amines, as well as more complex strategies to produce structurally diverse analogues. mdpi.comresearchgate.net These evolving synthetic strategies have not only improved the efficiency and accessibility of benzamides but have also expanded the chemical space available for designing novel molecules with specific functionalities.

Significance of the 4-(1-Aminoethyl)benzamide Scaffold in Contemporary Chemical Science

The this compound scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. ontosight.aiontosight.ai Benzamide derivatives, in general, are known to possess a wide array of pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. walshmedicalmedia.com The specific arrangement of the aminoethyl and benzamide groups in this compound provides a framework that can be readily modified to interact with various biological targets.

The presence of a chiral center in the 1-aminoethyl group is of particular importance. The stereochemistry of a molecule can significantly influence its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. rsc.org This makes the synthesis of enantiomerically pure this compound derivatives a key area of interest for developing more selective and effective therapeutic agents. google.com

The structural features of the this compound core, including a basic amine group and an amide function, are crucial for its interaction with biological targets. researchgate.net This scaffold serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemshuttle.comkeyorganics.net For instance, it forms the basis for the development of inhibitors for enzymes like Rho-kinase and for agents targeting viral entry. researchgate.netnih.gov

Research Trajectories and Academic Relevance of this compound

Research involving the this compound scaffold is actively being pursued across various disciplines of chemical science. A significant research trajectory focuses on its application in medicinal chemistry as a template for designing enzyme inhibitors and receptor modulators.

One prominent example is the development of Rho-kinase inhibitors. The compound (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide, also known as Y-32885, is a well-studied Rho-kinase inhibitor. researchgate.net Research in this area involves synthesizing analogues of Y-32885 by modifying the 1-aminoethyl, pyridyl, and amide groups to understand the structure-activity relationships that govern its inhibitory potency. researchgate.net Studies have shown that the presence of a pyridine (B92270) moiety and a basic amine group separated by a spacer with an amide function are critical for its activity. researchgate.net

Another area of academic interest is the development of antiviral agents. Substituted 4-(aminomethyl)benzamides have been identified as potent inhibitors of the entry of Ebola and Marburg viruses. nih.gov Research in this field involves screening chemical libraries and synthesizing novel derivatives to improve their potency and pharmacological properties. nih.gov

Furthermore, the this compound scaffold is being explored in the context of other therapeutic targets. For instance, derivatives have been investigated as potential agents for treating circulatory diseases, hypertension, and asthma. google.comgoogle.com The academic relevance of this scaffold is underscored by the continuous exploration of its derivatives for new therapeutic applications.

Scope of Scholarly Inquiry into this compound Derivatives

The scholarly inquiry into derivatives of this compound is broad and multifaceted, primarily driven by the search for new therapeutic agents. Researchers are actively designing and synthesizing a wide range of analogues to explore their potential in various disease areas.

The scope of this research includes:

Enzyme Inhibition: A significant portion of research is dedicated to developing enzyme inhibitors. Besides Rho-kinase, derivatives are being investigated as inhibitors for other kinases and enzymes implicated in diseases like cancer and inflammatory conditions. nih.gov

Receptor Modulation: The scaffold is used to create ligands for various receptors. For example, benzamide analogues have been identified as negative allosteric modulators of neuronal nicotinic receptors. nih.gov

Antiviral and Antimicrobial Agents: The discovery of 4-(aminomethyl)benzamide (B1271630) derivatives as filovirus entry inhibitors has opened up a new avenue of research into their potential as broad-spectrum antiviral agents. nih.gov Similarly, the general class of benzamides has been explored for antimicrobial properties. ontosight.ai

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of the research involves systematic structural modifications to understand how different chemical groups influence biological activity. researchgate.netnih.gov This includes altering substituents on the benzamide ring, modifying the aminoalkyl side chain, and replacing the terminal amine with other functional groups.

The table below summarizes some of the key research findings on derivatives of this compound:

| Derivative/Analogue | Therapeutic Target/Application | Key Research Finding |

| (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885) | Rho-kinase inhibitor | The pyridine moiety and the basic amine group are crucial for activity. researchgate.net |

| Substituted 4-(aminomethyl)benzamides | Ebola and Marburg virus entry inhibitors | Potent inhibition of viral entry, with ongoing optimization of the structure. nih.gov |

| (R)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-(1-aminoethyl)benzamide | Potential therapeutic agent | Investigated for various biological activities. ontosight.ai |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Histone Deacetylase (HDAC) inhibitor | Shows selectivity for class I HDACs and potent antitumor activity. nih.gov |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Neuronal nicotinic receptor modulator | Acts as a negative allosteric modulator with preference for certain subtypes. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-(1-aminoethyl)benzamide |

InChI |

InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12) |

InChI Key |

PXJMJWOLRCACSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)N)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics in 4 1 Aminoethyl Benzamide Chemistry

Mechanistic Investigations of Amide Bond Formation Pathways

The formation of the central amide bond in 4-(1-Aminoethyl)benzamide is a critical transformation that can be achieved through several mechanistic pathways. These methods typically involve the coupling of a derivative of 4-(1-aminoethyl)benzoic acid with an amine source, or the reaction of 4-formylbenzonitrile followed by transformations. A primary route involves the activation of a carboxylic acid, followed by nucleophilic attack by an amine.

Common strategies for amide bond formation include:

Acid Chloride Pathway : A widely used method involves converting the carboxylic acid group of a precursor like 4-(1-azidoethyl)benzoic acid to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂). researchgate.net The resulting acid chloride is highly electrophilic and readily reacts with ammonia (B1221849). The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the amide. Subsequent reduction of the azide (B81097) group to a primary amine yields the final product.

Coupling Agent-Mediated Pathway : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the direct coupling of a carboxylic acid and an amine. evitachem.com The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. libretexts.org

Enzymatic Synthesis : Biocatalytic methods using enzymes such as lipases or specific amide-bond synthesising enzymes offer a green chemistry approach. rsc.orgunimi.it These reactions often rely on ATP to activate the carboxylic acid substrate, forming an acyl-adenylate or acyl-phosphonate intermediate. rsc.org This activated species is then attacked by the amine to form the amide bond under mild, aqueous conditions.

Multicomponent Reactions : Innovative methods, such as those involving arynes, isocyanides, and water, can produce benzamide (B126) derivatives. organic-chemistry.org Mechanistic studies using D₂O have confirmed that these reactions proceed through protonation and hydrolysis steps to form the final amide product. organic-chemistry.org

A general representation of the acid-activated pathway is shown below:

Activation : The carboxylic acid is activated, for instance, by a coupling agent or conversion to an acid halide.

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the activated acid.

Tetrahedral Intermediate : A tetrahedral intermediate is formed.

Proton Transfer & Elimination : The leaving group is eliminated, and a proton is removed from the nitrogen, regenerating the carbonyl group and forming the stable amide bond.

Exploration of Amino Group Reactivity and Selectivity

The this compound molecule possesses two key nitrogen-containing functional groups: a primary aliphatic amine and a primary benzamide. The reactivity of these groups is distinct, allowing for selective functionalization. The primary amino group on the ethyl side chain is generally more basic and nucleophilic than the nitrogen atom of the amide.

This difference in reactivity is rooted in electronic effects. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity and basicity. libretexts.org In contrast, the lone pair on the primary amine is localized and readily available for reaction.

This reactivity difference enables selective reactions at the amino group:

N-Alkylation : The primary amine can be selectively alkylated. Catalytic systems, such as those using Ir(III)-NHC complexes, have been shown to be effective for the N-alkylation of unprotected amino acids, which are structurally analogous, with excellent selectivity for monoalkylation. diva-portal.org

N-Acylation : The primary amine will preferentially react with acylating agents like acid chlorides or anhydrides. This is a common method for protecting amino groups, as the resulting amide is significantly less reactive. libretexts.org

Reductive Amination : The primary amine can be synthesized via the reductive amination of a corresponding ketone, for example, 1-(4-formylphenyl)ethan-1-one, using a reducing agent like a pyridine (B92270) borane (B79455) complex. wfu.edu

The key to selectivity is the exploitation of the enhanced nucleophilicity of the aliphatic amine compared to the electronically stabilized amide nitrogen. For instance, in the presence of one equivalent of an electrophile such as an alkyl halide or an acyl chloride under appropriate conditions, the reaction will overwhelmingly occur at the -NH₂ of the aminoethyl group. Procedures have been developed for the highly selective protection of aromatic amines in the presence of aliphatic amines, and the principles of differential reactivity can be applied in reverse to selectively functionalize the aliphatic amine in a molecule like this compound. researchgate.net

Aromatic Ring Functionalization Mechanisms and Regioselectivity

Functionalization of the aromatic ring in this compound via electrophilic aromatic substitution (EAS) is governed by the electronic properties of the two existing substituents: the amide group (-CONH₂) and the 1-aminoethyl group (-CH(CH₃)NH₂).

1-Aminoethyl Group : This is an alkyl group, which is electron-donating by induction. Electron-donating groups are activating and direct incoming electrophiles to the ortho and para positions. lkouniv.ac.indalalinstitute.com The reaction is faster than with benzene (B151609) itself. lkouniv.ac.in

Benzamide Group : The carbonyl moiety of the amide is electron-withdrawing through resonance, making the amide group deactivating and a meta-director. lkouniv.ac.in

When a benzene ring has both an activating and a deactivating substituent, the activating group's directing effect dominates. lkouniv.ac.in Therefore, the 1-aminoethyl group will dictate the position of further substitution. Since the para position is already occupied by the amide group, incoming electrophiles will be directed primarily to the two ortho positions relative to the 1-aminoethyl group (which are the two meta positions relative to the amide group).

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -CH(CH₃)NH₂ (1-Aminoethyl) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| -CONH₂ (Benzamide) | Electron-Withdrawing (Resonance) | Deactivating | Meta |

Predicted Outcome: Electrophilic substitution will occur at positions 2 and 6 (ortho to the 1-aminoethyl group).

The mechanism of EAS involves the attack of the electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.com The attack at the ortho position to the activating group is favored because the positive charge in the arenium ion can be delocalized onto the carbon bearing the activating group, leading to a more stable transition state. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. dalalinstitute.com

Recent advanced methods have also explored radical-mediated functionalization. For instance, a radical-mediated dearomatization followed by a rearomatization cascade has been used to synthesize 4-(2-aminoethyl)aniline derivatives, showcasing novel ways to build complex structures on the phenyl ring. rsc.org

Catalytic Pathways and Transition State Analysis in this compound Synthesis

The synthesis of this compound and related structures can be significantly enhanced through catalysis. Both biocatalysis and transition-metal catalysis offer efficient and selective pathways.

Biocatalytic Pathways: Enzymes, particularly those from the hydrolase class, can be employed for amide bond formation. unimi.it Amide-bond synthesising enzymes that are ATP-dependent are receiving increasing attention for their green chemistry applications. rsc.org These reactions proceed through an acyl-adenylate or acyl-phosphonate intermediate. Chemoenzymatic synthesis has been reported for key intermediates of related complex molecules, highlighting the utility of this approach. researchgate.net

Transition-Metal Catalysis:

Friedel-Crafts Carboxamidation : A direct conversion of arenes to benzamides can be achieved using cyanoguanidine in the presence of a Brønsted superacid catalyst. This reaction likely involves a highly reactive superelectrophilic intermediate. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are versatile for forming C-N bonds. For instance, Pd-catalyzed aminocarbonylation of γ-alkenyl tosylamides proceeds via intramolecular attack of the sulfonamide, CO insertion, and subsequent methanolysis. acs.org While not a direct synthesis of this compound, these methods illustrate the power of palladium in constructing amide-containing molecules.

Copper-Catalyzed Hydroamination : The aminoethyl moiety can be envisioned as arising from the hydroamination of a corresponding styrene (B11656) derivative. Copper-catalyzed hydroamination reactions often proceed via the insertion of the alkene into a Cu-H species, forming a Cu-alkyl intermediate which then reacts to form the C-N bond. acs.org

Transition State Analysis: Detailed mechanistic understanding relies on the analysis of reaction intermediates and transition states, often through computational methods like Density Functional Theory (DFT). While specific DFT studies for this compound were not found in the surveyed literature, analyses of analogous reactions provide insight into the methodology. For example, in the aminolysis of epoxides to form β-amino alcohols, DFT calculations can map the energy profile of the reaction. researchgate.net Such studies calculate the Gibbs free energy (ΔG) of reactants, intermediates, products, and transition states, allowing for the identification of the rate-determining step and elucidation of the most plausible reaction mechanism. researchgate.net These computational models are crucial for rational catalyst design and reaction optimization.

| Catalytic Method | Catalyst Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Biocatalytic Amidation | Enzymes (e.g., Lipase, Amidase) | ATP-dependent activation of carboxylic acid. | rsc.org |

| Friedel-Crafts Carboxamidation | Brønsted Superacid | Generation of a superelectrophilic intermediate from cyanoguanidine. | nih.gov |

| Hydroamination | Copper or Palladium Complexes | Insertion of an alkene into a metal-hydride or metal-amine bond. | acs.org |

| Aminocarbonylation | Palladium Complexes | Intramolecular aminopalladation followed by CO insertion. | acs.org |

Kinetic Studies of Key Transformation Steps

Detailed kinetic studies, which measure reaction rates, determine rate laws, and calculate activation energies, are fundamental to fully understanding reaction mechanisms. For the specific compound this compound, comprehensive kinetic data for its synthesis or subsequent reactions are not widely available in the public literature.

However, the principles of kinetic analysis are well-established. Such studies would typically involve:

Monitoring Reaction Progress : The concentration of reactants and/or products is measured over time using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Determining the Rate Law : By varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. Electrophilic aromatic substitution reactions, for example, often follow second-order kinetics. dalalinstitute.com

Calculating the Rate Constant (k) : Once the rate law is established, the rate constant can be calculated from the experimental data.

Investigating Temperature Dependence : The reaction is run at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Mechanistic investigations often employ kinetic experiments to distinguish between proposed pathways. For instance, Stern-Volmer fluorescence quenching studies can be used to investigate the kinetics of processes involving a photocatalyst, helping to identify which reactant is involved in the initial light-activated step. nih.gov Similarly, control experiments, such as those using radical traps like TEMPO, can provide kinetic evidence to rule out or support radical-based mechanisms. acs.org A lack of inhibition by a radical trap suggests the reaction does not proceed through a free radical pathway. acs.org

While specific values are not available for this compound, any of its synthetic or functionalization reactions could be subjected to these methods to provide a quantitative understanding of the transformation rates and the factors that influence them.

Derivatization Strategies for Enhanced Analytical and Synthetic Applications of 4 1 Aminoethyl Benzamide

Systematic Modification of the Primary Amine Group

The primary amine on the ethyl side chain is a versatile functional group that serves as a key handle for derivatization. Its nucleophilicity allows for a range of chemical transformations, including acylation, alkylation, condensation, and reductive amination, to introduce a wide array of substituents.

Acylation and alkylation are fundamental methods for modifying the primary amine of 4-(1-aminoethyl)benzamide. These reactions introduce acyl and alkyl groups, respectively, altering the steric and electronic environment of the nitrogen atom.

Acylation typically involves the reaction of the primary amine with an acyl chloride or anhydride (B1165640). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (e.g., a chloride ion) to form a stable N-substituted amide. libretexts.orgchemguide.co.uk The reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk This strategy is widely used to synthesize various N-acyl derivatives.

Alkylation introduces alkyl groups onto the amine nitrogen, most commonly via nucleophilic substitution (SN2) reactions with alkyl halides. libretexts.org However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine reacts further to produce tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgdtic.mil This occurs because the primary and secondary amine products often have similar reactivity. libretexts.org To achieve mono-alkylation, reaction conditions must be carefully controlled, often using a large excess of the initial amine. libretexts.org Alternative methods, such as hydrogen borrowing catalysis with alcohols, offer more selective routes to N-alkylated products. whiterose.ac.uk

Table 1: Representative Acylation and Alkylation Reactions for this compound This table presents hypothetical reaction examples based on established chemical principles.

Condensation reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water. ebsco.com For the primary amine of this compound, the most significant condensation reaction is with aldehydes or ketones. This reaction forms a Schiff base, also known as an imine, which contains a carbon-nitrogen double bond (C=N).

The reaction mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the final imine product. This reaction is typically reversible and can be catalyzed by either acid or base. The formation of the imine is a crucial intermediate step in reductive amination. masterorganicchemistry.com

Table 2: Imine Formation via Condensation of this compound This table presents hypothetical reaction examples based on established chemical principles.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, providing a controlled route to secondary and tertiary amines while avoiding the overalkylation issues of direct alkylation. masterorganicchemistry.com The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. nih.gov

The reaction can be performed in one pot, where the amine, carbonyl compound, and reducing agent are mixed together. An imine intermediate is formed in situ via condensation and is immediately reduced to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com This method allows for the introduction of a vast array of alkyl substituents onto the nitrogen atom of this compound, depending on the choice of the carbonyl compound. organic-chemistry.org

Table 3: Derivatization via Reductive Amination This table presents hypothetical reaction examples based on established chemical principles.

Strategic Functionalization of the Benzamide (B126) Moiety

The benzamide portion of the molecule offers another platform for derivatization through reactions on the aromatic ring. These modifications can introduce new functional groups that can serve as handles for further chemistry or directly modulate the molecule's properties.

Electrophilic aromatic substitution (EAS) is a classic method for introducing substituents onto a benzene (B151609) ring. makingmolecules.com In this reaction, an electrophile attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. masterorganicchemistry.com For this compound, the regiochemical outcome of EAS is governed by the directing effects of the two existing substituents: the C1-benzamide group and the C4-aminoethyl group.

The amide group (-CONH₂) is an electron-withdrawing group and acts as a meta-director. Conversely, the alkyl group at position 4 is electron-donating and acts as an ortho-, para-director. Since the para position is already occupied, the alkyl group directs incoming electrophiles to the ortho positions (C3 and C5). The outcome of the substitution will be influenced by the reaction conditions and the interplay between these two directing effects. Research has shown the synthesis of derivatives such as (R)-N-(4-pyridyl)-4-(1-aminoethyl)-3-nitrobenzamide and its 3-chloro counterpart, indicating that substitution occurs at the C3 position, ortho to the aminoethyl group and meta to the benzamide function. google.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions This table presents hypothetical reaction examples based on established chemical principles and literature precedents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org To utilize this strategy on this compound, the aromatic ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This is often achieved via an initial electrophilic aromatic substitution reaction, as described previously.

Once the halogenated derivative, such as 3-bromo-4-(1-aminoethyl)benzamide, is prepared, it can undergo various cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction uses a palladium catalyst and a base to couple the aryl halide with an organoboron compound (e.g., a boronic acid or ester). researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the halide, providing a versatile route to complex benzamide derivatives. researchgate.net

Table 5: Hypothetical Suzuki-Miyaura Coupling Sequence This table presents a hypothetical two-step reaction sequence based on established chemical principles.

Compound Reference Table

Advanced Labeling and Tagging Methodologies for Analytical Characterization

The analytical characterization of this compound is significantly enhanced through derivatization, a process that modifies its chemical structure to improve detectability and separation. smolecule.comscribd.com The presence of a primary amino group and a chiral center makes this compound an ideal candidate for various advanced labeling and tagging methodologies. These strategies are crucial for trace-level quantification and enantiomeric resolution in complex matrices, employing techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netlu.se

Fluorescent Labeling for Enhanced Sensitivity

Fluorescent labeling, or fluorogenic derivatization, is a widely adopted strategy to augment the analytical detection of molecules that lack native fluorescence. semanticscholar.org By covalently attaching a fluorophore to the primary amine of this compound, its detectability, particularly in HPLC with fluorescence detection (HPLC-FLD), can be improved by several orders of magnitude. researchgate.net This pre-column derivatization transforms the non-fluorescent analyte into a highly fluorescent derivative, enabling sensitive and selective quantification. semanticscholar.org

A variety of reagents are available for this purpose, each with distinct spectral properties and reactivity. The reaction typically involves the nucleophilic attack of the primary amine on an electrophilic center of the labeling reagent. sigmaaldrich.com

Table 1: Common Fluorescent Labeling Reagents for Primary Amines

| Reagent Name | Abbreviation | Excitation Max (λex) | Emission Max (λem) | Notes |

|---|---|---|---|---|

| Dansyl Chloride | Dns-Cl | ~335 nm | ~526 nm | A classic reagent that forms stable sulfonamide derivatives. sigmaaldrich.com |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | ~470 nm | ~530 nm | Forms highly fluorescent derivatives under mild conditions; widely used for amines and amino acids. semanticscholar.org |

| Fluorescein Isothiocyanate | FITC | ~494 nm | ~521 nm | Reacts with the amine to form a stable thiourea (B124793) linkage, providing intense green fluorescence. tcichemicals.com |

The spectral properties can vary slightly depending on the solvent environment and the specific derivative formed.

Chiral Derivatization for Enantiomeric Resolution

Since this compound is a chiral molecule, distinguishing between its (R) and (S) enantiomers is often critical. keyorganics.net Chiral derivatization is an indirect method for enantioseparation where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral stationary phase using HPLC. nih.gov

The selection of a CDA is crucial and depends on the functional group of the analyte. For the primary amine in this compound, several effective CDAs are available.

Table 2: Chiral Derivatizing Agents (CDAs) for Primary Amines

| Reagent Name | Abbreviation | Functional Group Targeted | Detection Method |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey's Reagent) | FDAA | Primary Amine | UV/Vis |

| o-Phthalaldehyde with N-acetyl-L-cysteine | OPA/NAC | Primary Amine | Fluorescence |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | NEIC | Primary Amine | UV/Vis, Fluorescence |

The resulting diastereomers can be baseline-resolved, allowing for the accurate quantification of the enantiomeric excess (e.e.) of a sample. This is particularly important in pharmaceutical development and stereoselective synthesis.

Mass Spectrometry Tagging for Multiplexed Quantification

Modern proteomics and metabolomics have driven the development of isobaric mass tags, which can also be applied to small molecules like this compound for precise relative quantification. aragen.com Tandem Mass Tags (TMT) are a class of amine-reactive reagents that covalently label the primary amine of the target molecule. thermofisher.com

These tags consist of a reporter region, a normalizer region, and a reactive group. aragen.com In a multiplexed experiment, samples are labeled with different isobaric tags. The labeled molecules are indistinguishable in the initial MS1 scan because they have the same total mass. However, upon fragmentation (MS/MS), the reporter ions are released, and their distinct masses allow for the relative quantification of the analyte from each original sample. lu.searagen.com

Table 3: Isobaric Mass Tagging Reagents

| Reagent System | Reactive Group | Number of Plexes | Application |

|---|---|---|---|

| Tandem Mass Tag | TMT | Up to 11-plex | Relative quantification in proteomics and metabolomics. thermofisher.com |

| TMTpro | TMTpro | Up to 18-plex | Increased multiplexing capability for complex studies. thermofisher.com |

This methodology offers a powerful approach for comparative analysis, enabling the study of how the concentration of this compound changes across multiple conditions or time points in a single LC-MS experiment.

Computational and Theoretical Investigations of 4 1 Aminoethyl Benzamide Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, electronic properties, and reactivity of molecules. For benzamide (B126) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and compute various electronic parameters. mdpi.comresearchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov

In a DFT study on the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) cation, a close structural analog, the HOMO and LUMO energies were calculated to understand its electronic behavior. mdpi.com The distribution of these orbitals indicates the likely sites for electronic transitions and charge transfer within the molecule. For the procainamide (B1213733) cation, the HOMO-LUMO energy gap was found to be substantial, indicating a stable molecular configuration. researchgate.net A smaller energy gap generally implies that the molecule can be easily excited, correlating with higher chemical reactivity. nih.gov

| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Procainamide Cation | -9.019 | -0.575 | 8.444 |

Data derived from DFT calculations on the procainamide cation, a structural analog of 4-(1-Aminoethyl)benzamide. mdpi.com

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of benzamide derivatives reveals how the spatial arrangement of atoms is influenced by intramolecular and intermolecular forces. DFT calculations have been used to study the potential energy surfaces of benzamide and its derivatives, identifying stable conformers and the energetic barriers between them. rsc.orgresearchgate.net

The interplay between intermolecular attractions (like hydrogen bonding and π–π stacking) and molecular torsion dictates the most favorable molecular packing in crystals. rsc.orgresearchgate.net Intramolecular interactions are also critical. For instance, in N-(Thiazol-2-yl) benzamide, a weak but stabilizing interaction between the amide oxygen and the thiazole (B1198619) sulfur atom, along with dipole-dipole interactions, influences its preferred conformation. scispace.com Similarly, in fluorinated benzamide derivatives, intramolecular hydrogen bonds can predetermine the ligand's conformation in solution, which can enhance binding affinity to target proteins. nih.gov For this compound derivatives, intramolecular hydrogen bonding between the aminoethyl side chain and the benzamide group could play a significant role in defining the molecule's stable three-dimensional shape.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comnih.gov A high chemical hardness value, for example, corresponds to a large HOMO-LUMO gap and indicates high stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.govlibretexts.org In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.govwalisongo.ac.id For the procainamide cation, MEP analysis revealed that positive potential sites were located around the procainamide molecule itself, indicating its susceptibility to nucleophilic interactions. researchgate.net Such maps are crucial for understanding how a ligand like a this compound derivative might approach and interact with a receptor's binding site. nih.gov

| Compound Analog | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Procainamide Cation | -4.797 | 4.222 | 2.723 |

Data derived from DFT calculations on the procainamide cation. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com It provides critical insights into binding affinity, conformation, and the specific interactions that stabilize the ligand-receptor complex, guiding the rational design of new therapeutic agents. peerj.com

Docking algorithms score different binding poses to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. researchgate.net Studies on various benzamide derivatives have demonstrated their potential to bind to a range of biological targets. For example, docking of certain benzamide derivatives into the active site of the Topoisomerase IIα enzyme yielded strong binding energies, ranging from -60.14 to -114.71 kcal/mol. researchgate.net

In another study targeting Rho-associated kinase-1 (ROCK1), N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors were docked into the enzyme's active site, with predicted binding energies helping to identify the most promising candidates. peerj.com The orientation, or "pose," of the ligand within the binding site is also critical. Aryl benzamide derivatives acting as modulators of the mGluR5 receptor were found to adopt an "arc" conformation within the binding pocket, a shape crucial for their activity. mdpi.com

| Benzamide Derivative Class | Protein Target | Predicted Binding Affinity Range (kcal/mol) |

|---|---|---|

| Substituted Benzamides | Topoisomerase IIα | -60.14 to -114.71 |

| 4-[(Quinolin-4-yl)amino]benzamides | Influenza RNA Polymerase | Scores < -5.000 |

| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1 | -10.3 to -11.5 (Binding Energy) |

Binding affinities are reported using different scoring functions and metrics (e.g., binding energy, docking score) across studies. researchgate.netsemanticscholar.orgresearchgate.net

Beyond predicting affinity, docking simulations reveal the specific molecular interactions that anchor a ligand in its binding site. These motifs are essential for understanding the basis of molecular recognition. unica.it For benzamide derivatives, several key interaction types are consistently observed:

Hydrogen Bonds: The amide group of the benzamide core is a prime candidate for forming hydrogen bonds. Docking studies show benzamide derivatives forming hydrogen bonds with amino acid residues like GLY, ARG, LYS, and SER in various enzymes. mdpi.comresearchgate.net

Hydrophobic Interactions: The aromatic phenyl ring of the benzamide scaffold frequently engages in hydrophobic interactions with nonpolar residues in the receptor's binding pocket. mdpi.com

π-π Stacking: The electron-rich phenyl ring can also participate in π-π stacking interactions with aromatic residues such as tryptophan (TRP), tyrosine (TYR), or phenylalanine (PHE), further stabilizing the complex. mdpi.comsemanticscholar.org

For example, in aryl benzamide derivatives binding to the mGluR5 receptor, hydrophobic, hydrogen bond, and π-π stacking interactions were all identified as crucial for stabilizing the "arc" conformation of the ligand. mdpi.com Similarly, docking of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid into influenza RNA polymerase showed π-π stacking with a TRP residue and a salt bridge involving the carboxylate group with a LYS residue. semanticscholar.org These specific motifs provide a detailed blueprint of how this compound and its derivatives could achieve selective binding to their biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

This section would typically present detailed findings from MD simulations. However, due to the lack of specific studies on this compound, a general overview of the methodologies is provided for context.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of a system, offering insights that are often inaccessible through experimental techniques alone.

Evaluation of Conformational Stability and Flexibility in Solution

To evaluate the conformational stability and flexibility of a compound like this compound in solution, a typical MD simulation protocol would involve:

System Setup: The 3D structure of the molecule would be placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the potential energy of the system as a function of the atomic coordinates.

Simulation Production: After an initial energy minimization and equilibration phase, a production simulation would be run for a duration sufficient to sample the conformational landscape of the molecule. This can range from nanoseconds to microseconds, depending on the complexity of the system and the processes of interest.

Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, would be analyzed to extract various properties.

Illustrative Data Table for Conformational Analysis (Hypothetical)

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| Cα-Cβ-N-H | 175.2 | 15.3 | Anti |

| C-Cα-Cβ-N | -65.8 | 25.1 | Gauche(-) |

| O=C-N-Cα | 178.9 | 5.2 | Trans |

This table is hypothetical and serves to illustrate the type of data that would be generated from an MD simulation study.

Dynamic Characterization of Protein-Ligand Complexes

When studying the interaction of a ligand such as this compound with a protein target, MD simulations can provide a dynamic picture of the binding event and the stability of the resulting complex. The analysis of these simulations can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand in the binding pocket can indicate the stability of its binding mode.

Key Interactions: The frequency and duration of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and protein residues can be monitored throughout the simulation.

Illustrative Data Table for Protein-Ligand Interaction Analysis (Hypothetical)

| Interacting Protein Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

| Asp189 | Hydrogen Bond (Amine) | 95.2 | 2.8 ± 0.3 |

| Gly216 | Hydrogen Bond (Amide) | 78.5 | 3.1 ± 0.4 |

| Tyr99 | π-π Stacking | 65.1 | 4.5 ± 0.5 |

| Val213 | Hydrophobic | 88.9 | - |

This table is hypothetical and illustrates the kind of detailed interaction data that can be extracted from MD simulations of a protein-ligand complex.

Structure Activity Relationship Sar Studies of 4 1 Aminoethyl Benzamide Analogues in Pre Clinical Research

Rational Design Principles for Benzamide-Based Inhibitors and Probes

The rational design of benzamide-based inhibitors, particularly those based on the 4-(aminomethyl)benzamide (B1271630) scaffold, has been guided by a systematic approach to modify different regions of the molecule to enhance potency and selectivity. nih.gov The core principle involves the strategic introduction of various substituents to probe the chemical space around the central benzamide (B126) structure. This allows for the optimization of interactions with the biological target.

Initial efforts in designing these inhibitors stemmed from high-throughput screening campaigns that identified the 4-(aminomethyl)benzamide core as a promising starting point for potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.gov The design strategy for subsequent analogue development was centered on modifying three key areas of the lead compound, CBS1118: the amide portion, the aromatic ring, and the tertiary amine region. nih.gov This methodical approach aimed to improve the antiviral potency and selectivity of the compounds.

Furthermore, the design of these benzamide derivatives has been influenced by the understanding of their mechanism of action. For instance, it has been suggested that these compounds may act as viral entry inhibitors by binding directly to the viral glycoprotein (B1211001) (GP) and preventing the necessary conformational changes for membrane fusion. nih.gov This hypothesis provides a structural basis for designing molecules that can effectively interact with specific pockets or domains within the viral GP.

Systematic Evaluation of Substituent Effects on Molecular Interactions

A systematic evaluation of substituent effects on the molecular interactions of 4-(aminomethyl)benzamide analogues has been crucial in elucidating the SAR and optimizing lead compounds. These studies have revealed that modifications to different parts of the molecule can have a significant impact on antiviral activity.

Modifications on the Amide and Aromatic Regions:

Initial modifications focused on the substituent attached to the amide nitrogen. For example, replacing the piperidine (B6355638) ring in the initial hit compound with a morpholine (B109124) or N-methylpiperazine led to a decrease in potency. nih.gov This suggests that the nature of the heterocyclic ring is important for optimal activity.

Further exploration of the aromatic ring attached to the amide revealed that bulky and lipophilic groups are generally favored. A series of analogues with various phenyl substituents were synthesized and tested. The introduction of bulky groups at the 3-position of the anilide ring, such as a tert-butyl group, resulted in a significant improvement in activity. nih.gov

Interactive Data Table: Effect of Phenyl Substituents on Antiviral Activity

| Compound | Phenyl Substituent | EC50 (µM) for EBOV |

| Analogue A | Unsubstituted | >10 |

| Analogue B | 4-Methyl | 5.2 |

| Analogue C | 3-tert-Butyl | 0.16 |

| Analogue D | 4-Fluoro | 8.7 |

EC50 values are indicative and based on reported trends.

Modifications on the Aminomethyl Moiety:

The position of the aminomethyl group on the benzamide ring was found to be critical. A 3-(aminomethyl)benzamide (B10948) regioisomer was significantly less active than the corresponding 4-(aminomethyl)benzamide, highlighting the importance of the para substitution pattern for potent antiviral activity. nih.gov

Interestingly, the introduction of a methyl group at the benzylic methylene (B1212753) position (akin to the structure of 4-(1-aminoethyl)benzamide) in one analogue did not significantly alter its potency compared to its desmethylated counterpart. nih.gov This finding suggests that a methyl group at this position may be well-tolerated and could potentially be used to fine-tune pharmacokinetic properties without compromising antiviral activity.

Identification of Key Pharmacophoric Elements within the this compound Core

Based on the extensive SAR studies of 4-(aminomethyl)benzamide analogues, several key pharmacophoric elements essential for their biological activity can be identified. These elements likely also apply to the this compound core structure.

The essential pharmacophoric features include:

A Central Benzamide Scaffold: This provides the rigid core for the molecule and orients the other functional groups in the correct spatial arrangement for target binding.

A para-Substituted Aminoalkyl Group: The 4-position of the aminoalkyl group on the benzamide ring is crucial for activity. This group, likely in its protonated form, may engage in important ionic or hydrogen bonding interactions with the target protein. nih.gov

A Substituted Amide Nitrogen: The substituent on the amide nitrogen plays a significant role in modulating the potency of the compounds. A bulky and appropriately substituted aromatic or heterocyclic ring is often preferred.

A Tertiary Amine: The presence of a tertiary amine, often as part of a heterocyclic ring like piperidine, is a common feature in the most potent analogues. This group can also be protonated and participate in key interactions.

The combination of these features creates a molecule with a specific three-dimensional shape and distribution of electronic properties that is complementary to the binding site on the target protein, such as the viral glycoprotein.

Mechanistic Elucidation of Biological Activity at the Molecular Level (e.g., Enzyme Inhibition, Viral Entry Inhibition)

The primary mechanism of action elucidated for the 4-(aminomethyl)benzamide class of compounds is the inhibition of viral entry. nih.govcdc.govresearchgate.netnih.gov These molecules have been shown to be potent inhibitors of both Ebola and Marburg virus infections. nih.gov

The proposed molecular mechanism involves the direct binding of these small molecules to the viral glycoprotein (GP), which is responsible for mediating the fusion of the viral and host cell membranes. nih.gov By binding to GP, the inhibitors are thought to prevent the conformational changes that are necessary for the fusion process to occur. This effectively blocks the entry of the virus into the host cell and halts the replication cycle. nih.gov

This mechanism of action is supported by the observation that these compounds are active against pseudotyped viruses expressing the EBOV or MARV GP, indicating that the target is indeed the viral entry machinery. nih.gov The development of these inhibitors provides a promising strategy for the development of broad-spectrum antifiloviral drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1-Aminoethyl)benzamide in laboratory settings?

- Methodology : The synthesis typically involves amide bond formation between 4-(1-aminoethyl)benzoic acid derivatives and appropriate amines. Key steps include:

- Activation of the carboxylic acid group using reagents like HATU or EDC/NHS for coupling.

- Purification via column chromatography or recrystallization to isolate the product.

- Verification of purity using melting point analysis and HPLC (>95% purity recommended for biological assays) .

- Critical Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : Confirm the presence of the benzamide backbone (aromatic protons at δ 7.2–8.0 ppm) and the aminoethyl moiety (NH/CH2 signals) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 193.1 for C9H12N2O).

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can researchers assess the basic biological activity of this compound?

- Protocol :

- Enzyme Inhibition Assays : Use in vitro dopa decarboxylase (DDC) inhibition assays. Measure IC50 values via UV-Vis spectroscopy by tracking L-DOPA conversion to dopamine .

- Cellular Models : Test cytotoxicity in neuroblastoma cell lines (e.g., SH-SY5Y) using MTT assays. Include positive controls (e.g., carbidopa) for comparison .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported biological activity data for this compound?

- Strategies :

- Reproducibility Checks : Validate assay conditions (pH, temperature, cofactors) across independent labs.

- Impurity Analysis : Use LC-MS to rule out batch-to-batch variability in compound purity (>98% recommended) .

- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

- Case Study : Discrepancies in DDC inhibition may arise from differential solubility; use co-solvents (e.g., DMSO ≤0.1%) to maintain compound stability .

Q. What computational approaches optimize the study of this compound's mechanism of action?

- Methods :

- Molecular Docking : Model interactions with DDC’s active site (PDB ID: 3RCH). Prioritize hydrogen bonding with Glu334 and hydrophobic contacts with Phe103 .

- MD Simulations : Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating groups on the benzamide ring) with inhibitory potency .

Q. How can researchers enhance the physicochemical properties of this compound for in vivo studies?

- Optimization Strategies :

- Solubility : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the aminoethyl side chain. Monitor logP values via shake-flask assays .

- Bioavailability : Prepare prodrugs (e.g., ester derivatives) to improve membrane permeability. Validate hydrolysis rates in simulated gastric fluid .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

- Storage : Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.